4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound characterized by its unique structure and properties. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C${10}$H${12}$N$_2$O, and its molecular weight is approximately 192.21 g/mol. The compound features a dihydropyridine core with an ethoxymethyl group at the 4-position and a carbonitrile group at the 3-position, contributing to its reactivity and potential biological effects .
The chemical reactivity of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be attributed to its functional groups. Key reactions include:
These reactions make this compound a versatile intermediate in organic synthesis and medicinal chemistry.
Research indicates that 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits noteworthy biological activities. Preliminary studies suggest potential applications as:
The synthesis of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for the modification of functional groups, enabling the exploration of structure-activity relationships.
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications across various fields:
Interaction studies involving 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile focus on its binding affinities with biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Several compounds share structural similarities with 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | C$_7$H$_6$N$_2$O$_2$ | Contains a methoxy group instead of ethoxy |
| 6-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | C$_9$H$_10$N$_2$O | Ethyl substitution at position 6 |
| 4-Ethyl-6-methyl-2-Oxo-pyridine | C$_9$H$_10$N$_2$O | Similar core structure but lacks carbonitrile |
The uniqueness of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups that confer distinct biological activities and reactivity patterns not fully replicated by similar compounds. Its ethoxymethyl substituent enhances solubility and potentially alters pharmacokinetics compared to other derivatives.